molecular formula C29H56O14 B610217 Propargyl-PEG14-alcohol CAS No. 32199-97-6

Propargyl-PEG14-alcohol

Cat. No. B610217
CAS RN: 32199-97-6
M. Wt: 628.75
InChI Key: YDQVNIRDMQKBEP-UHFFFAOYSA-N
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Description

Propargyl-PEG14-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of propargyl alcohols and propargyl amines has contributed significantly to the synthesis of bioactive heterocycles . Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles .


Molecular Structure Analysis

Propargyl-PEG14-alcohol has a molecular weight of 628.8 g/mol and a molecular formula of C29H56O14 . It contains a hydroxyl group and a propargyl group .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG14-alcohol can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of a larger class of reactions known as propargylic substitution reactions .


Physical And Chemical Properties Analysis

Propargyl-PEG14-alcohol has a molecular weight of 628.8 g/mol . It is soluble in water, DMSO, DMF, DCM . Its density is 1.032 at 20℃ .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Propargylic alcohols, including Propargyl-PEG14-alcohol, are key in modern organic synthesis. They're used as intermediates in cascade reactions based on Meyer–Schuster rearrangement, creating a variety of enones, carbocycles, and heterocycles (Zhu, Sun, Lu, & Wang, 2014).
  • Propargyl-PEG14-alcohol derivatives play a significant role in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives, vital in the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
  • The compound is utilized in the scalable synthesis of propargylated and PEGylated α-hydroxy acids, crucial for creating "clickable" polylactides (Zhang, Ren, & Baker, 2014).

Polymers and Material Science

Biomedical and Pharmacological Research

Corrosion Inhibition and Material Protection

  • Propargyl-PEG14-alcohol is used in corrosion inhibition, specifically in the protection of mild steel in acidic environments, demonstrating its industrial applications (Barmatov & Hughes, 2017).

Astrochemistry

Safety And Hazards

Propargyl-PEG14-alcohol is classified as very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Future Directions

The development of synthetic methodologies for the synthesis of allenes by direct transformation of propargyl alcohols has attracted considerable attention among organic chemistry researchers . This could open up new possibilities for the use of Propargyl-PEG14-alcohol in a variety of biomedical applications .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1,30H,3-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQVNIRDMQKBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG14-alcohol

CAS RN

32199-97-6
Record name 2-Propyn-1-ol, reaction product with 1-2.5 moles of oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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